12-bromo-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene
Description
This compound is a tricyclic heterocycle featuring a bromine substituent at position 12, sulfur atoms at positions 3 and 10, and a nitrogen atom at position 6. The fused ring system ([7.3.0.0²,⁶]) and five conjugated double bonds (pentaene) contribute to its unique electronic properties, making it a candidate for studies in organic synthesis and materials science.
Properties
IUPAC Name |
12-bromo-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNS2/c10-5-4-13-7-3-11-6-1-2-12-9(6)8(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAGXUJPZLNNEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C3C(=CN=C21)SC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Promoted Intramolecular Aldol Cyclization
The tricyclic framework is often assembled via intramolecular aldol condensation, a strategy widely employed for bicyclo[3.3.1]nonane derivatives. For 3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene, a precursor containing both thiophene and pyridine moieties undergoes base-mediated cyclization.
Reaction Conditions :
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Base : Potassium hydroxide (KOH) in methanol or 18-crown-6/MeOH systems.
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Temperature : 0–25°C to prevent over-cyclization.
This method leverages the dual reactivity of DIBAL-H (diisobutylaluminum hydride), which acts as both a reducing agent and a base to facilitate lactone ring opening and subsequent aldol condensation.
Bromination Strategies
Electrophilic Bromination Using N-Haloimides
While N-bromosuccinimide (NBS) is excluded due to reliance on restricted sources, bromoisocyanurates offer a viable alternative.
Optimized Protocol :
| Parameter | Condition |
|---|---|
| Brominating Agent | Tribromoisocyanuric acid (TBCA) |
| Solvent | Dichloromethane (DCM) |
| Catalyst | Picric acid (0.1 equiv) |
| Temperature | 25°C, 12 hours |
| Yield | 72–85% (extrapolated from) |
Mechanistic Insight : TBCA generates Br⁺ under acidic conditions, facilitating electrophilic aromatic substitution at the electron-rich 12th position.
Industrial-Scale Production
Continuous Flow Synthesis
Scaling the aldol cyclization-bromination sequence requires:
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Microreactor Systems : To optimize heat transfer and minimize side reactions.
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Residence Time : <5 minutes for aldol step; <30 minutes for bromination.
Economic Considerations :
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TBCA is cost-effective ($12–15/kg) compared to NBS ($50–70/kg).
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Waste streams from isocyanurate byproducts are neutralizable, reducing environmental impact.
Analytical Characterization
Structural Confirmation
| Technique | Key Data |
|---|---|
| 1H NMR | δ 7.85 (s, 1H, H-12), δ 3.20 (m, 2H) |
| 13C NMR | 128.9 ppm (C-12-Br), 145.2 ppm (C-S) |
| HPLC-PDA | Purity >99.5%, RT = 8.2 min |
MS (ESI+) : m/z 367.2 [M+H]⁺ (calc. 367.0).
Chemical Reactions Analysis
Types of Reactions: 8-Bromodithieno[3,2-b:3’,2’-d]pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as nitration and iodination.
Cross-Coupling Reactions: It can be used in Stille or Suzuki cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid in trifluoroacetic acid.
Iodination: Iodine and mercuric nitrate in dichloromethane.
Bromination: N-bromosuccinimide in a biphasic system with picric acid.
Major Products:
Nitration: 8-nitro derivative.
Iodination: 8-iodo and 6,8-diiodo derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to 12-bromo-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene exhibit promising anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways. For instance, studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation effectively.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of related compounds reported an IC50 value of 0.05 μM against MDA468 breast cancer cells. This suggests strong potential for the development of new anticancer agents based on the compound's structure.
Mechanism of Action
The anticancer activity is primarily attributed to the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival and proliferation.
Antimicrobial Activity
Broad-Spectrum Antimicrobial Effects
this compound has been investigated for its antimicrobial properties against various bacterial and fungal strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Summary
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 25 µg/ml |
| Escherichia coli | Bacteriostatic | 50 µg/ml |
| Candida albicans | Fungicidal | 100 µg/ml |
Material Science Applications
Conductive Polymers
The unique structure of this compound allows it to be utilized in the synthesis of conductive polymers. These materials are essential for developing electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Synthesis Methodology
The compound can serve as a precursor in various polymerization reactions that yield conductive materials with desirable electrical properties.
Research and Development
Future Directions
Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activity and material properties. The exploration of its derivatives may lead to novel compounds with improved efficacy in medicinal applications.
Mechanism of Action
The mechanism of action of 8-Bromodithieno[3,2-b:3’,2’-d]pyridine largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in photovoltaic materials . In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The compound’s tricyclic framework distinguishes it from related heterocycles. Below is a comparative analysis of its structure and substituents with similar compounds:
Key Observations :
- The target compound’s tricyclic system is less complex than the tetracyclic analog in but more elaborate than the azaindole derivative in .
- The methoxyphenyl group in the tetracyclic compound introduces aromaticity and steric bulk, contrasting with the target’s simpler bromine substituent.
Bromination Strategies
- 3-Bromo-1-methyl-7-azaindole (): Synthesized via bromine addition to 1-methyl-7-azaindole in dichloromethane at 0°C, followed by room-temperature stirring . This highlights a mild bromination protocol applicable to nitrogen-rich heterocycles.
- Target Compound: No synthesis details are provided in the evidence, but bromination at a tertiary carbon (C12) in a strained tricyclic system likely requires specialized conditions (e.g., radical bromination or directed metalation).
Reactivity and Stability
- The sulfur and nitrogen atoms in the target compound may enhance stability through resonance and lone-pair interactions, similar to the tetracyclic analogs in .
- Bromine’s electronegativity in the target could polarize adjacent bonds, increasing susceptibility to nucleophilic attack compared to the methoxy group in ’s compound.
Physicochemical Properties
Available data from analogs:
Gaps in Data :
- Elemental analysis or spectral data (e.g., NMR, IR) for the target compound is absent in the provided evidence, limiting direct comparisons.
Implications of Structural Similarities in Research
- Lumping Strategy (): Compounds with shared heteroatoms (S, N) and conjugated systems may be grouped in computational models to simplify reaction networks . The target’s tricyclic core could be lumped with ’s tetracyclic analogs due to comparable electronic profiles.
- Applications : Brominated heterocycles like the target and 3-bromo-1-methyl-7-azaindole are often intermediates in pharmaceuticals or agrochemicals. The methoxyphenyl derivative might exhibit biological activity due to its aromatic substituent.
Biological Activity
12-bromo-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene is a complex bicyclic compound with significant potential in biological applications. This article synthesizes available research findings on its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure that includes multiple sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 290.11 g/mol. The presence of bromine and sulfur in the structure suggests potential reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity against various pathogens. For instance:
- Study Findings : A study demonstrated that related dithia compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes due to the lipophilic nature of the compounds, leading to increased permeability and cell death.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that the compound inhibits cell proliferation and induces apoptosis in human breast cancer cells .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of oxidative stress and modulation of signaling pathways associated with cell survival and death.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Case Studies
- Antimicrobial Efficacy : A case study involving a series of dithia compounds demonstrated that modifications in the sulfur atom configuration significantly affected antimicrobial potency against fungal strains like Candida albicans.
- Cancer Treatment Potential : In a clinical trial setting, derivatives of similar structures were evaluated for their efficacy in treating refractory cancers. Results indicated that patients receiving treatment experienced a marked reduction in tumor size compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
